molecular formula C18H26N4O5 B14657194 N-Acetyl-L-valyl-L-tyrosylglycinamide CAS No. 52134-70-0

N-Acetyl-L-valyl-L-tyrosylglycinamide

Cat. No.: B14657194
CAS No.: 52134-70-0
M. Wt: 378.4 g/mol
InChI Key: XZUYAXCDMKLEBX-HOCLYGCPSA-N
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Description

N-Acetyl-L-valyl-L-tyrosylglycinamide is a synthetic tripeptide derivative composed of three amino acids: L-valine, L-tyrosine, and glycine, with an acetyl group modifying the N-terminal valine. Acetylated peptides are often engineered to enhance metabolic stability, bioavailability, or receptor specificity compared to their non-acetylated counterparts .

Properties

CAS No.

52134-70-0

Molecular Formula

C18H26N4O5

Molecular Weight

378.4 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C18H26N4O5/c1-10(2)16(21-11(3)23)18(27)22-14(17(26)20-9-15(19)25)8-12-4-6-13(24)7-5-12/h4-7,10,14,16,24H,8-9H2,1-3H3,(H2,19,25)(H,20,26)(H,21,23)(H,22,27)/t14-,16-/m0/s1

InChI Key

XZUYAXCDMKLEBX-HOCLYGCPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-valyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (tyrosine and valine) are added sequentially through a series of coupling and deprotection steps. The acetylation of the valine residue is performed using acetic anhydride in the presence of a base, such as pyridine, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-valyl-L-tyrosylglycinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by peroxidases.

    Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of peroxidase enzymes.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Peptides with modified acetyl groups.

Scientific Research Applications

N-Acetyl-L-valyl-L-tyrosylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

    Medicine: Explored for its potential therapeutic effects, including its ability to modulate immune responses and its use as a drug delivery vehicle.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-Acetyl-L-valyl-L-tyrosylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group enhances its stability and facilitates its binding to target proteins. The peptide can modulate various signaling pathways by acting as an agonist or antagonist, depending on the context. For example, it may influence the activity of kinases and phosphatases, thereby regulating cellular processes like proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares N-Acetyl-L-valyl-L-tyrosylglycinamide with four structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features CAS Number
This compound C₁₉H₂₇N₃O₆ (hypothetical) ~393.44 g/mol Acetyl-Val-Tyr-Gly-NH₂ Not explicitly listed
N-Acetyl-L-tyrosine C₁₁H₁₃NO₄ 223.23 g/mol Acetylated tyrosine (single amino acid) 537-55-3
Rusalatide Acetate (C₉₇H₁₄₇N₂₉O₃₅S)₃·(C₂H₄O₂)₂ 7054.00 g/mol Complex peptide with Val, Tyr, and therapeutic activity 875455-82-6
N2-Acetyl-L-lysyl-L-tyrosyl-L-valyl... C₈₃H₁₁₆N₂₄O₁₇ 1721.96 g/mol Multi-residue peptide with Tyr, Val, and acetyl groups 237761-41-0
AC-SER-GLN-ASN-TYR-PRO-VAL-VAL-NH₂ C₄₀H₆₄N₁₂O₁₅ 937.01 g/mol Acetylated heptapeptide with Tyr and Val Not listed
Key Observations:
  • Molecular Complexity : this compound is a smaller tripeptide compared to multi-residue peptides like Rusalatide Acetate or N2-Acetyl-L-lysyl-L-tyrosyl-L-valyl..., which have higher molecular weights and more complex pharmacokinetic profiles .
  • Functional Groups : The acetyl group in N-Acetyl-L-tyrosine enhances its stability, a feature likely shared with the target compound .

Pharmacological and Toxicological Profiles

  • N-Acetyl-L-tyrosine: Associated with treating aromatic L-amino acid decarboxylase deficiency, highlighting the role of acetylation in metabolic pathways .

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